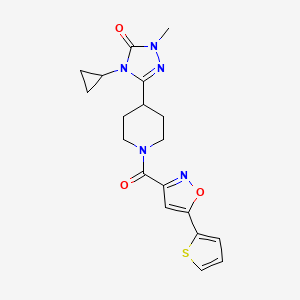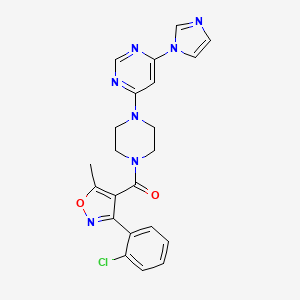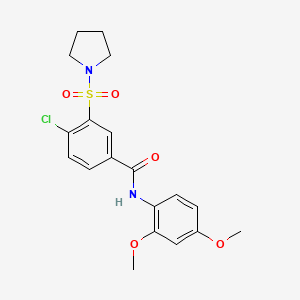![molecular formula C23H22ClN5O2 B2720374 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 922009-16-3](/img/structure/B2720374.png)
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, what products are formed during the reaction, and under what conditions the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Scientific Research Applications
Anticancer Research
Research has demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives in anticancer applications. For instance, a study by El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Certain derivatives exhibited mild to moderate activity compared to doxorubicin, a reference antitumor agent (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Potential
The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have also been explored. Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety and evaluated them as antimicrobial agents. These compounds showed potential in antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal and Antibacterial Activities
A study by Deohate and Palaspagar (2020) focused on synthesizing pyrimidine linked pyrazol heterocyclics and evaluating their insecticidal and antibacterial potential. The compounds showed effectiveness in these applications, highlighting their diverse utility in scientific research (Deohate & Palaspagar, 2020).
Neuroinflammation Imaging
The pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized for binding to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This application is particularly relevant in positron emission tomography (PET) imaging for neuroinflammation studies (Damont et al., 2015).
Synthesis and Biological Evaluation as Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) of these compounds was discussed, highlighting their potential in medical research (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-16-4-2-5-17(10-16)12-21(30)25-8-9-29-22-20(13-27-29)23(31)28(15-26-22)14-18-6-3-7-19(24)11-18/h2-7,10-11,13,15H,8-9,12,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUVAUASNRCRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2720302.png)
![2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2720305.png)



![4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2720311.png)
